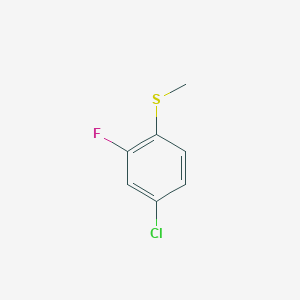

(4-Chloro-2-fluorophenyl)(methyl)sulfane

Description

The exact mass of the compound this compound is 175.9862772 g/mol and the complexity rating of the compound is 110. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluoro-1-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZOENDXICGBFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of 4 Chloro 2 Fluorophenyl Methyl Sulfane Analogues

C-S Bond Activation and Subsequent Functionalization Pathways

The carbon-sulfur (C-S) bond in aryl sulfides, while generally stable, can be activated under specific conditions to enable the formation of new carbon-carbon and carbon-heteroatom bonds. This has become an increasingly important strategy in organic synthesis. rsc.org

A significant advancement in C-S bond functionalization is the development of photoinduced borylation reactions. rsc.orgdntb.gov.ua Under transition-metal-free conditions, aryl sulfides can react with reagents like bis(pinacolato)diboron (B136004) (B2pin2) when irradiated with blue light-emitting diodes (LEDs). rsc.orgmdpi.compreprints.org This process is often facilitated by a photosensitizer, such as 1,4-benzoquinone. rsc.orgmdpi.compreprints.org

Computational studies, specifically using Density Functional Theory (DFT), have provided insights into the mechanism of this transformation. mdpi.compreprints.orgresearchgate.net The process is believed to initiate with the photoexcitation of the photosensitizer and the aryl sulfide (B99878). mdpi.compreprints.orgresearchgate.net This leads to a series of steps that ultimately result in the cleavage of the C-S bond and the formation of a C-B bond, yielding valuable aryl boronate esters. mdpi.com The reaction is notable for its mild conditions and tolerance of various functional groups. rsc.org

Table 1: Key Features of Photoinduced C-S Borylation of Aryl Sulfides

| Feature | Description |

| Reaction Type | Photoinduced C-S Bond Borylation |

| Reactants | Aryl Sulfide, Bis(pinacolato)diboron (B2pin2) |

| Conditions | Blue LED irradiation, ambient temperature |

| Catalyst | Typically a photosensitizer (e.g., 1,4-benzoquinone), transition-metal-free |

| Product | Aryl Boronate Ester |

| Significance | Provides a method to convert the alkylthio group into a versatile boronate ester functional group. rsc.org |

This table summarizes the general characteristics of the photoinduced C-S borylation reaction as described in the provided search results.

Radical reactions offer another effective pathway for C-S bond cleavage. These processes often involve the generation of a radical species that initiates a cascade of events leading to the scission of the C-S bond. For instance, radical-promoted cyclization of methylthiolated alkynones has been shown to proceed through a sequence involving C(sp2)-S bond formation and C(sp3)-S bond cleavage. nih.gov

In different contexts, such as in anaerobic bacteria, radical-mediated C-S bond cleavage is a key step in the metabolism of organosulfonates. nih.gov While not directly involving (4-chloro-2-fluorophenyl)(methyl)sulfane, these biological systems provide fundamental insights into how C-S bonds can be broken via radical mechanisms. nih.gov Furthermore, the radical addition of arylchlorotetrafluoro-λ6-sulfanes to tetrafluoroethylene (B6358150) highlights the utility of radical pathways in forming new C-S and C-C bonds, initiated by either light or thermal radical initiators. nih.gov

Electrophilic and Nucleophilic Reactivity at the Sulfur Center

The sulfur atom in this compound possesses a lone pair of electrons, making it nucleophilic. However, it can also be oxidized, leading to a change in its oxidation state and reactivity.

Aryl methyl sulfides are readily oxidized to the corresponding sulfoxides and subsequently to sulfones. libretexts.orgrsc.org This transformation significantly alters the properties of the sulfur center, making it more electrophilic. The oxidation can be achieved using various oxidizing agents. For example, purified pig liver flavin-containing monooxygenase (FMO) has been shown to catalyze the sulfoxidation of 4-chlorophenyl methyl sulfide. nih.gov Kinetic studies of the oxidation of aryl methyl sulfides by dimethyldioxirane (B1199080) have also been conducted to understand the reaction mechanism. rsc.org The oxidation of thiols and other sulfur compounds results in a change in the oxidation state of sulfur rather than carbon. libretexts.org

Table 2: Oxidation States of Sulfur in (4-Chloro-2-fluorophenyl)sulfane Analogues

| Compound Type | Sulfur Oxidation State | General Structure |

| Sulfane (Sulfide) | -2 | Ar-S-CH3 |

| Sulfoxide (B87167) | 0 | Ar-S(O)-CH3 |

| Sulfone | +2 | Ar-S(O)2-CH3 |

This table illustrates the change in the oxidation state of the sulfur atom upon oxidation.

The resulting sulfoxides are valuable synthetic intermediates. For example, they can undergo Pummerer-type reactions, where an activated sulfoxide reacts with a nucleophile. acs.org

The sulfur atom in the sulfane (sulfide) moiety is inherently nucleophilic due to its lone pairs of electrons. libretexts.org This nucleophilicity allows it to react with electrophiles. For example, sulfides react with alkyl halides to form ternary sulfonium (B1226848) salts. libretexts.org This reactivity is a fundamental aspect of the chemistry of these compounds. The nucleophilicity of sulfur is generally greater than that of oxygen in analogous compounds. libretexts.org

Aromatic Ring Reactivity and Inductive/Resonance Effects of Substituents

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of the chloro, fluoro, and methylthio substituents. These effects can be categorized as inductive and resonance effects. auburn.educhemistrysteps.comdu.edu.eg

The methylthio group (-SCH3) also exhibits both inductive and resonance effects. Its influence on electrophilic aromatic substitution is more complex.

When an aromatic ring is substituted with strongly electron-withdrawing groups, it can become susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.com In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. libretexts.orgmasterorganicchemistry.com The presence of the chloro and fluoro groups on the ring of this compound would activate it towards such reactions. libretexts.orgmit.edu

Table 3: Electronic Effects of Substituents on the Aromatic Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution |

| -Cl | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating, ortho-, para-directing |

| -F | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating, ortho-, para-directing |

| -SCH3 | Electron-withdrawing (-I) | Electron-donating (+R) | Activating, ortho-, para-directing |

This table summarizes the general electronic effects of the substituents on the aromatic ring. The directing effects are for electrophilic aromatic substitution.

Halogen-Directed Selectivity in Chlorofluorinated Aromatic Systems

In chlorofluorinated aromatic systems such as this compound, the halogen substituents play a crucial role in directing the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions, as well as metalation reactions. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect (-I) and a weaker resonance electron-donating effect (+M). In contrast, chlorine has a less pronounced inductive effect and a similarly weak resonance effect.

The fluorine atom at the C-2 position is known to be a powerful directing group in ortho-metalation reactions. researchgate.net This is attributed to its ability to stabilize an adjacent carbanion through its strong inductive effect. Consequently, in the presence of a strong base like an organolithium reagent, deprotonation is highly likely to occur at the C-3 position, which is ortho to the fluorine. However, the presence of the methylsulfanyl group at C-1, which is also an ortho-directing group, introduces a competitive element. The relative directing ability of these groups, along with the steric hindrance they impose, will ultimately determine the site of metalation.

In nucleophilic aromatic substitution (SNAr) reactions, the electron-withdrawing nature of both halogens activates the ring towards nucleophilic attack. The position of substitution is generally favored at the carbon bearing a good leaving group and activated by electron-withdrawing groups. In a scenario where the methylsulfanyl group is oxidized to a more strongly electron-withdrawing sulfone, the activating effect of the halogens would be further enhanced. Research on the reaction of fluorobenzonitriles with sodium sulfide has shown that fluorine can be selectively displaced over chlorine or bromine, highlighting the nuanced reactivity of halogenated aromatics. researchgate.net

The following table summarizes the directing effects of the substituents in this compound:

| Substituent | Position | Electronic Effect | Directing Influence |

| -SCH₃ | 1 | +M, -I (weak) | Ortho, Para |

| -F | 2 | -I (strong), +M (weak) | Ortho, Meta (deactivating) |

| -Cl | 4 | -I, +M (weak) | Ortho, Para (deactivating) |

Ortho-C-H Activation and Site-Selective Functionalization

Ortho-C-H activation, often achieved through directed ortho-metalation (DoM), is a powerful strategy for the site-selective functionalization of aromatic compounds. wikipedia.org In the context of this compound analogues, the methylsulfanyl group and the fluorine atom are both potential directing metalation groups (DMGs). researchgate.netuwindsor.ca The sulfur atom of the methylsulfanyl group can coordinate to a metal, typically lithium from an organolithium reagent, directing deprotonation to an adjacent ortho position. Similarly, the fluorine atom can direct metalation to its ortho position.

The regiochemical outcome of C-H activation in such a system is a result of the competition between these directing effects. The relative strength of the directing groups, the specific organometallic base used, and the reaction conditions all play a critical role. For instance, the use of a bulky base might favor deprotonation at a less sterically hindered position.

Studies on the metalation of fluoroarenes have demonstrated the efficacy of fluorine as a directing group. researchgate.netresearchgate.net In a molecule like this compound, the C-H bond at the C-3 position is ortho to the fluorine, while the C-H bond at the C-6 position is ortho to the methylsulfanyl group. The acidity of the C-H protons is also influenced by the electronic effects of all substituents. The electron-withdrawing fluorine and chlorine atoms increase the acidity of all ring protons, facilitating deprotonation.

Once the aryllithium or another organometallic intermediate is formed, it can be trapped with a variety of electrophiles, leading to site-selective functionalization. This allows for the introduction of a wide range of functional groups at a specific position on the aromatic ring, a process that would be challenging to achieve through classical electrophilic aromatic substitution.

Investigations into Protonation and Deuteration Behavior on Aromatic and Sulfide Sites

The protonation of multi-functionalized aryl sulfanes like this compound can occur at two primary sites: the sulfur atom of the methylsulfanyl group or the aromatic ring itself. The outcome of protonation is dependent on the acidity of the medium and the electronic properties of the substituents on the aromatic ring.

Research on the protonation of thioanisole (B89551) and its derivatives has shown that while protonation is generally expected to occur on the sulfur atom due to its basicity, protonation on the aromatic ring can also take place, particularly in the presence of strong acids. tandfonline.comresearchgate.net The use of deuterated acids, such as deuterated trifluoroacetic acid (TFA-d), can be employed to investigate the sites of protonation. A proton/deuterium exchange at aromatic positions, observable by NMR spectroscopy, provides clear evidence for ring protonation. tandfonline.com

In the case of this compound, the electron-withdrawing nature of the chloro and fluoro substituents deactivates the aromatic ring, making it less susceptible to protonation compared to unsubstituted thioanisole. Consequently, protonation is more likely to occur preferentially at the sulfur atom. However, under strongly acidic conditions, ring protonation, and subsequent H/D exchange, could potentially be observed. The positions most likely to undergo exchange would be those activated by the methylsulfanyl group (ortho and para positions), although the deactivating effect of the halogens would temper this.

The following table outlines the potential sites for protonation/deuteration and the influencing factors:

| Site | Influencing Factors | Expected Outcome |

| Sulfide Sulfur | Basicity of the sulfur atom | Primary site of protonation in moderately acidic conditions. |

| Aromatic Ring | Electron-donating/withdrawing nature of substituents, acid strength | Less favored due to deactivating halogens, but possible in strong acids. H/D exchange would reveal the extent of ring protonation. |

Regioselectivity and Chemoselectivity in Reactions of Multi-Functionalized Aryl Sulfanes

The regioselectivity and chemoselectivity of reactions involving multi-functionalized aryl sulfanes like this compound are complex and depend on the nature of the reaction.

Regioselectivity in electrophilic aromatic substitution is governed by the combined directing effects of the substituents. The methylsulfanyl group is ortho, para-directing, while the halogens are deactivating but also ortho, para-directing. The outcome of such a reaction would be a mixture of isomers, with the precise ratio depending on the steric hindrance and the electronic influence of each group at each position. In contrast, as discussed in section 3.3.2, directed ortho-metalation can offer high regioselectivity by exploiting the directing ability of a specific functional group.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, potential reaction sites include the aromatic C-H bonds, the C-Cl bond, the C-F bond, and the methylsulfanyl group.

Oxidation: The methylsulfanyl group is susceptible to oxidation to the corresponding sulfoxide and sulfone. This transformation can be achieved chemoselectively in the presence of various oxidizing agents, leaving the aromatic ring and the halogens intact.

Nucleophilic Aromatic Substitution: As mentioned earlier, the C-F bond might be more susceptible to nucleophilic attack than the C-Cl bond under certain conditions. researchgate.net

C-H Functionalization vs. Cross-Coupling: In palladium-catalyzed reactions, there can be a competition between C-H activation and cross-coupling at the C-Cl bond. The choice of catalyst, ligands, and reaction conditions can be tuned to favor one pathway over the other. nih.gov

The interplay of these factors allows for the strategic functionalization of different parts of the molecule. For example, oxidation of the sulfide to a sulfone would significantly alter the electronic properties of the ring, making it more electron-deficient and influencing the regioselectivity of subsequent reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 2 Fluorophenyl Methyl Sulfane and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the molecular structure of (4-Chloro-2-fluorophenyl)(methyl)sulfane in solution. The presence of various NMR-active nuclei, including ¹H, ¹³C, and ¹⁹F, allows for a comprehensive analysis of its electronic and spatial arrangement.

Application of Multidimensional NMR Techniques for Complex Structural Analysis

For a molecule with a substituted aromatic ring like this compound, one-dimensional (1D) NMR spectra can exhibit complex coupling patterns and signal overlap. Multidimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguous signal assignment.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, definitively establishing the connectivity of the aromatic protons and their relationship to the methyl group.

HSQC (Heteronuclear Single Quantum Coherence): By correlating directly bonded ¹H and ¹³C nuclei, HSQC provides an unambiguous assignment of the carbon atoms attached to protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings (typically 2-3 bonds). It would allow for the assignment of quaternary carbons, such as the carbon atoms attached to the chloro, fluoro, and sulfane groups, by observing their correlations to nearby protons. For instance, correlations between the methyl protons and the carbon atom of the phenyl ring bonded to the sulfur atom would be observable.

These techniques, used in concert, provide a detailed connectivity map of the molecule, overcoming the limitations of 1D NMR.

Conformational Analysis and Hindered Rotation Studies via NMR Parameters

The conformation of thioanisoles and their derivatives is often a subject of interest, particularly concerning the rotation of the methylsulfane group around the C-S bond. rsc.org Studies on related thioanisoles using NMR spectroscopy in liquid crystalline solutions have shown that the molecule may not be entirely planar. rsc.orgpsu.edu The potential energy of rotation can have minima at both planar and orthogonal (where the C-S-C plane is perpendicular to the phenyl ring) conformations. psu.edu

For this compound, variable temperature (VT) NMR studies could provide insights into the rotational barrier of the S-CH₃ group. Changes in the NMR spectra, particularly of the aromatic protons, upon cooling could indicate the slowing of this rotation on the NMR timescale. Furthermore, Nuclear Overhauser Effect (NOE) experiments could be employed to determine the through-space proximity of the methyl protons to the aromatic protons, providing evidence for the preferred conformation. For example, an NOE between the methyl protons and the proton at the C3 position would suggest a conformation where the methyl group is oriented towards the fluorine atom.

Utilization of Gauge-Including Atomic Orbital (GIAO) Computational Methods for Chemical Shift Prediction

Gauge-Including Atomic Orbital (GIAO) is a computational quantum chemistry method used to predict NMR isotropic shielding constants, which can then be converted to chemical shifts. nih.gov This method, often employed with Density Functional Theory (DFT), has become a standard tool for confirming structural assignments and understanding the electronic effects of substituents. osti.gov For this compound, GIAO calculations would be particularly useful in predicting the ¹³C and ¹⁹F chemical shifts, which are highly sensitive to the electronic environment. worktribe.comresearchgate.net

By comparing the computationally predicted chemical shifts with the experimental values, a high level of confidence in the structural assignment can be achieved. Discrepancies between calculated and experimental values can sometimes point to specific conformational or solvent effects not accounted for in the calculation. researchgate.net

Table 1: Illustrative Comparison of Experimental and GIAO-Predicted ¹³C NMR Chemical Shifts for this compound (Note: The experimental values are hypothetical and based on typical shifts for similar structures. The predicted values are for illustrative purposes to demonstrate the utility of the GIAO method.)

| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) |

| C1 (-S-CH₃) | 138.5 | 139.1 |

| C2 (-F) | 160.2 (d, ¹JCF = 245 Hz) | 161.0 (d, ¹JCF = 248 Hz) |

| C3 (-H) | 117.8 (d, ²JCF = 22 Hz) | 118.5 (d, ²JCF = 21 Hz) |

| C4 (-Cl) | 129.5 | 130.0 |

| C5 (-H) | 125.1 (d, ⁴JCF = 3 Hz) | 125.8 (d, ⁴JCF = 4 Hz) |

| C6 (-H) | 128.9 | 129.4 |

| -S-CH₃ | 15.2 | 15.9 |

This interactive table illustrates how GIAO calculations can provide values that closely correlate with experimental findings, aiding in the definitive assignment of carbon signals, including the characteristic large coupling constant for the carbon directly bonded to fluorine.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance versus wavenumber and is characteristic of the molecule's functional groups. For this compound, FT-IR is an excellent tool for identifying the key structural motifs. thermofisher.com

The expected characteristic absorption bands would include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: From the methyl group, expected around 2950-2850 cm⁻¹.

C=C aromatic ring stretching: A series of bands in the 1600-1450 cm⁻¹ region.

C-F stretching: A strong absorption band typically found in the 1250-1000 cm⁻¹ range.

C-Cl stretching: A strong band in the 850-550 cm⁻¹ region.

C-S stretching: Weaker absorptions in the 800-600 cm⁻¹ range.

Table 2: Predicted Characteristic FT-IR Vibrational Frequencies for this compound (Note: These are predicted frequencies based on known ranges for the respective functional groups.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium |

| C=C Aromatic Stretch | 1600 - 1450 | Medium to Strong |

| C-F Stretch | 1250 - 1100 | Strong |

| C-Cl Stretch | 850 - 750 | Strong |

| C-S Stretch | 750 - 650 | Weak to Medium |

This interactive table provides a guide to the expected FT-IR spectrum, allowing for the rapid identification of the compound's key functional groups.

Raman Spectroscopy Applications in Molecular Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, and the resulting spectrum provides information about vibrational modes. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for identifying non-polar bonds and symmetric vibrations, such as the C-S bond and the aromatic ring breathing modes. rsc.org

The Raman spectrum of this compound would provide a unique molecular fingerprint that could be used for identification purposes. researchgate.net Key features would include strong signals for the aromatic ring vibrations and the C-S bond. The combination of FT-IR and Raman spectra provides a more complete picture of the vibrational properties of the molecule. ijtsrd.com

Table 3: Predicted Key Raman Shifts for this compound (Note: These are predicted Raman shifts based on typical values for similar compounds.)

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-S Stretch | ~700 | Medium |

| C-Cl Stretch | ~800 | Medium |

| C-F Stretch | ~1200 | Weak |

This interactive table highlights the key expected signals in the Raman spectrum, which are valuable for confirming the identity and structural integrity of the compound.

Correlative Studies of Experimental and Computational Vibrational Frequencies

The vibrational modes of a molecule provide a detailed fingerprint of its structural features. The correlation between experimentally measured vibrational frequencies from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy and those predicted by computational methods, such as Density Functional Theory (DFT), offers a powerful approach for the definitive assignment of vibrational bands.

While specific experimental and computational vibrational data for this compound are not extensively documented in the literature, studies on analogous molecules like 4-chloro-2-fluoro toluene (B28343) provide a strong framework for understanding the expected vibrational characteristics. nih.gov In such studies, the vibrational frequencies are calculated using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) and are then scaled to improve agreement with experimental data. nih.gov

The vibrational spectrum is typically characterized by several key regions:

C-H vibrations: Aromatic C-H stretching vibrations are generally observed in the 3100-3000 cm⁻¹ region. The C-H in-plane and out-of-plane bending vibrations appear at lower frequencies.

C-C vibrations: The aromatic ring stretching vibrations typically fall in the 1600-1400 cm⁻¹ range.

C-S vibrations: The C-S stretching vibration is expected in the 750-550 cm⁻¹ region. For instance, in thioanisole (B89551), the C-S stretch is observed around 700 cm⁻¹. dtic.mil

C-Cl and C-F vibrations: The C-Cl stretching vibration is typically found in the 850-550 cm⁻¹ range, while the C-F stretch appears at higher frequencies, generally between 1400-1000 cm⁻¹. researchgate.net

Methyl group vibrations: The asymmetric and symmetric stretching vibrations of the methyl group are expected around 2980 cm⁻¹ and 2900 cm⁻¹, respectively, with bending modes appearing at lower frequencies.

A correlative analysis for a related compound, 4-chloro-2-fluoro toluene, highlights the excellent agreement that can be achieved between experimental and scaled DFT-calculated frequencies. nih.gov The differences between observed and scaled wavenumbers are often minimal, confirming the accuracy of the computational model in describing the vibrational modes. nih.gov

| Vibrational Mode | Experimental Frequency (cm⁻¹) (Analogous Compounds) | Computational Frequency (cm⁻¹) (Scaled, Analogous Compounds) |

| Aromatic C-H Stretch | ~3050 | ~3045 |

| CH₃ Asymmetric Stretch | ~2980 | ~2975 |

| CH₃ Symmetric Stretch | ~2925 | ~2920 |

| C=C Aromatic Stretch | ~1580 | ~1575 |

| C-F Stretch | ~1250 | ~1245 |

| C-S Stretch | ~700 | ~695 |

| C-Cl Stretch | ~680 | ~675 |

Note: The data in this table is representative and based on typical values for analogous compounds like substituted toluenes and thioanisoles. nih.govdtic.milresearchgate.net

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing.

While a crystal structure for this compound itself is not publicly available, the crystallographic data of related chloro-fluoro-phenyl derivatives offer valuable insights into the expected solid-state conformation. For example, the crystal structures of compounds like 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran and 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran have been determined. nih.govnih.gov These studies reveal key structural parameters and intermolecular interactions, such as C-H···O hydrogen bonds and halogen···halogen interactions, which are crucial for understanding the supramolecular assembly. nih.govnih.gov

| Parameter | Representative Value for a Chloro-Fluoro-Phenyl Derivative |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | ~8.0 |

| b (Å) | ~8.4 |

| c (Å) | ~10.7 |

| α (°) | ~90 |

| β (°) | ~95 |

| γ (°) | ~112 |

| Volume (ų) | ~653 |

| Z | 2 |

Note: The data presented are for an analogous compound, 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran, and serve as an illustrative example. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Molecular Orbitals

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orglibretexts.org The absorption of UV or visible light promotes an electron from a lower energy orbital to a higher energy orbital.

For aromatic compounds like this compound, the principal electronic transitions are typically π → π* and n → π* transitions. libretexts.org The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are generally intense. The n → π* transitions, which involve the promotion of a non-bonding electron (from the sulfur atom) to an antibonding π* orbital, are typically weaker. libretexts.org

The UV-Vis spectrum of thioanisole, a parent compound, shows absorption bands corresponding to these transitions. researchgate.net The substitution of the phenyl ring with chloro and fluoro groups is expected to cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima, depending on the electronic effects of the substituents.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the electronic absorption spectra and analyzing the nature of the molecular orbitals involved in the transitions. nih.gov Analysis of the HOMO and LUMO provides insights into the molecule's electronic behavior. In thioanisole derivatives, the HOMO often has significant contributions from the sulfur atom's lone pairs and the π-system of the benzene (B151609) ring, while the LUMO is typically a π* orbital of the aromatic ring. acs.org The energy difference between the HOMO and LUMO is a key parameter that relates to the chemical reactivity and kinetic stability of the molecule. nih.gov

| Transition Type | Typical λmax (nm) (Thioanisole Derivatives) | Molecular Orbitals Involved |

| π → π | ~250-280 | HOMO (π) → LUMO (π) |

| n → π | ~280-300 | HOMO-1 (n) → LUMO (π) |

Note: The λmax values are approximate and based on studies of thioanisole and its derivatives. researchgate.netacs.org The exact positions of the absorption bands for this compound would be influenced by the specific substitution pattern.

Theoretical and Computational Chemistry Studies on 4 Chloro 2 Fluorophenyl Methyl Sulfane Systems

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of (4-Chloro-2-fluorophenyl)(methyl)sulfane, including its conformational flexibility and interactions with solvents.

The three-dimensional structure of this compound is not rigid; the methylthio group can rotate relative to the phenyl ring. A potential energy surface (PES) scan can be performed to explore the conformational landscape of the molecule. This involves systematically changing a specific dihedral angle (e.g., the C-C-S-C dihedral angle) and calculating the energy at each step.

The resulting PES reveals the low-energy conformations (isomers) and the energy barriers that separate them. This information is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.

Interactive Table 3: Hypothetical Rotational Barriers for the Methylthio Group in this compound

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Global Minimum | 45 | 0.00 |

| Rotational Barrier | 90 | 2.5 |

| Local Minimum | 180 | 1.2 |

Note: The data in this table is hypothetical and serves as an example of results from a PES scan.

The properties and behavior of this compound can be significantly influenced by its solvent environment. Implicit solvent models, such as the Solvation Model based on Density (SMD), are a computationally efficient way to account for these effects. researchgate.net In this approach, the solvent is treated as a continuous medium with specific dielectric properties, rather than explicitly modeling individual solvent molecules. nih.gov

By performing calculations with the SMD model, it is possible to predict the solvation free energy of this compound in various solvents. github.io This data helps in understanding its solubility and how the solvent might influence its conformational preferences and reactivity.

Interactive Table 4: Hypothetical Solvation Free Energies (ΔGsolv) of this compound in Different Solvents

| Solvent | Dielectric Constant | ΔGsolv (kcal/mol) |

| Toluene (B28343) | 2.38 | -3.2 |

| Dichloromethane | 8.93 | -4.5 |

| Acetonitrile | 37.5 | -5.1 |

| Water | 78.4 | -4.8 |

Note: The data in this table is illustrative and demonstrates the type of information obtained from implicit solvent model calculations.

Role of 4 Chloro 2 Fluorophenyl Methyl Sulfane As a Synthetic Building Block and Intermediate

Applications in the Construction of Advanced Organic Scaffolds and Heterocyclic Systems

The strategic placement of halogen atoms and a sulfur linkage on the phenyl ring of (4-Chloro-2-fluorophenyl)(methyl)sulfane makes it a promising starting material for the synthesis of diverse heterocyclic systems. The inherent reactivity of the carbon-halogen and carbon-sulfur bonds, along with the potential for functional group interconversion, allows for its incorporation into a variety of complex molecular frameworks.

Research on analogous structures demonstrates the utility of substituted phenyl sulfides in constructing heterocyclic compounds. For instance, the synthesis of pyrimidine (B1678525) derivatives, a class of compounds with significant biological activity, often involves the use of precursors bearing halogenated phenyl groups. researchgate.netamazonaws.com A convenient two-step, one-pot synthesis of 4-chloro-2-(trichloromethyl)pyrimidines has been described starting from 2-(trichloromethyl)-1,3-diazabutadienes. researchgate.net These pyrimidines can serve as a foundation for a wide array of other substituted pyrimidines through nucleophilic substitution reactions. researchgate.net Similarly, the synthesis of thiopyrano[2,3-d]thiazoles, another important heterocyclic motif, has been achieved through hetero-Diels–Alder reactions where halogenated phenyl moieties are part of the dienophile. mdpi.com

Furthermore, the amino group in compounds like 4-Chloro-2-[(2-fluorophenyl)methyl]benzenamine, a structurally related compound, can be a key functional handle for the construction of nitrogen-containing heterocycles. prepchem.com It is plausible that this compound could be chemically modified to introduce such functionalities, thereby expanding its utility in heterocyclic synthesis. The general strategies for synthesizing heterocycles often rely on the availability of versatile building blocks that can undergo sequential reactions to build up the desired ring system. amazonaws.com

The following table illustrates potential heterocyclic systems that could be synthesized from derivatives of this compound, based on established synthetic routes for analogous compounds.

Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives

| Starting Material Derivative | Reaction Type | Potential Heterocyclic Product |

|---|---|---|

| (4-Chloro-2-fluorophenyl)acetonitrile | Cyclocondensation | Substituted Pyrimidines |

| 2-Amino-5-chloro-3-fluorobenzaldehyde | Friedländer Annulation | Substituted Quinolines |

| (4-Chloro-2-fluorophenyl)ethanethioamide | Hantzsch Thiazole Synthesis | Substituted Thiazoles |

| 4-Chloro-2-fluorophenacyl bromide | Bischler-Napieralski Reaction | Substituted Isoquinolines |

Precursor for Sulfoxide (B87167) and Sulfone Derivatives in Complex Chemical Syntheses

The oxidation of the sulfane moiety in this compound to the corresponding sulfoxide and sulfone represents a significant transformation, yielding intermediates with enhanced synthetic utility. Sulfoxides and sulfones are prominent functional groups in a multitude of biologically active molecules and are versatile intermediates in organic synthesis. thieme-connect.com

The oxidation of sulfides is a fundamental and widely employed method for the preparation of sulfoxides and sulfones. thieme-connect.com A variety of oxidizing agents can be used to achieve this transformation, with the choice of reagent often determining whether the reaction stops at the sulfoxide or proceeds to the sulfone. For example, mild oxidizing agents are typically used for the synthesis of sulfoxides, while stronger oxidants are required for the formation of sulfones.

A novel reagent has been developed to facilitate access to methyl sulfones, which upon reaction with various bis-nucleophiles, can rapidly form previously unknown heteroaromatic methyl sulfones. nih.gov This highlights the importance of the methyl sulfone group in constructing complex molecules. The oxidation of this compound would provide access to (4-Chloro-2-fluorophenyl)methylsulfoxide and (4-Chloro-2-fluorophenyl)methylsulfone, which can then be used in a variety of synthetic applications.

The table below summarizes common oxidizing agents used for the conversion of sulfides to sulfoxides and sulfones.

Table 2: Oxidation of this compound

| Oxidizing Agent | Product |

|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | (4-Chloro-2-fluorophenyl)methylsulfoxide |

| Hydrogen peroxide (H₂O₂) | (4-Chloro-2-fluorophenyl)methylsulfoxide or (4-Chloro-2-fluorophenyl)methylsulfone |

| Potassium permanganate (B83412) (KMnO₄) | (4-Chloro-2-fluorophenyl)methylsulfone |

| Oxone® | (4-Chloro-2-fluorophenyl)methylsulfone |

| Sodium periodate (B1199274) (NaIO₄) | (4-Chloro-2-fluorophenyl)methylsulfoxide |

The resulting sulfoxides and sulfones are valuable intermediates. For example, α-halo sulfones are precursors in the Ramberg–Bäcklund reaction, a method for forming carbon-carbon double bonds. thieme-connect.com Furthermore, the sulfone group can act as a good leaving group in nucleophilic substitution reactions and can stabilize adjacent carbanions, facilitating a range of carbon-carbon bond-forming reactions. thieme-connect.com

Development of Novel Reagents and Catalysts Leveraging the Sulfane Moiety

The sulfur atom in this compound, with its lone pairs of electrons, can act as a nucleophile, enabling the development of novel reagents and catalysts. The reactivity of the sulfur center can be harnessed to create sulfonium (B1226848) salts and sulfur ylides, which are powerful reagents in organic synthesis. acs.org

The formation of a sulfonium salt typically involves the reaction of the sulfide (B99878) with an alkyl halide. The resulting trialkylsulfonium salt can then be deprotonated at a carbon adjacent to the sulfur to form a sulfur ylide. These ylides are widely used in the synthesis of epoxides and cyclopropanes from aldehydes and ketones (Corey-Chaykovsky reaction). The electronic nature of the substituents on the aromatic ring of this compound, specifically the electron-withdrawing chloro and fluoro groups, would be expected to influence the stability and reactivity of the corresponding sulfonium salt and ylide.

Furthermore, the synthesis of optically pure alkoxychlorosulfuranes from sulfides has been reported, which can then be transformed into chiral sulfoxides and other chiral sulfur-containing compounds. clockss.org This suggests a pathway for developing chiral reagents and catalysts derived from this compound. Chiral sulfur compounds are of significant interest for their applications in asymmetric synthesis.

While direct examples of reagents and catalysts derived from this compound are not readily found in the literature, the fundamental reactivity of the sulfane group provides a clear basis for its potential in this area. The functional group transformations outlined below illustrate how this compound could serve as a starting point for the generation of synthetically useful reagents.

Table 3: Potential Reagents Derived from this compound

| Reagent Type | General Structure | Synthetic Precursor | Potential Application |

|---|---|---|---|

| Sulfonium Salt | [Ar-S⁺(CH₃)R]X⁻ | This compound + RX | Alkylating agent, precursor to ylides |

| Sulfur Ylide | Ar-S⁺(CH₃)-C⁻HR' | Corresponding sulfonium salt + base | Epoxidation, cyclopropanation |

| Chiral Sulfoxide | Ar-S(=O)CH₃ | Asymmetric oxidation of the sulfane | Chiral auxiliary, chiral ligand |

| Sulfonium Imide | Ar-S(=NR)CH₃ | Reaction of sulfane with chloramine-T | Aminating agent |

Future Directions and Emerging Research Avenues for 4 Chloro 2 Fluorophenyl Methyl Sulfane Research

Exploration of Unconventional Synthetic Pathways and Catalytic Systems

The synthesis of aryl sulfides has traditionally relied on established methods, but the future of chemical synthesis lies in the development of more efficient, selective, and sustainable practices. For a molecule like (4-Chloro-2-fluorophenyl)(methyl)sulfane, this translates to exploring novel synthetic strategies that can offer advantages over classical approaches.

Photocatalysis , for instance, has emerged as a powerful tool in organic synthesis, enabling reactions under mild conditions. youtube.com The use of visible light to drive chemical transformations could open new pathways for the synthesis of this compound. acs.org Research in this area could focus on developing organophotoredox catalysts that can facilitate the C–S bond formation with high regioselectivity, a crucial aspect given the substitution pattern of the aromatic ring. acs.org The application of photocatalysis could also extend to the late-stage functionalization of the molecule, allowing for the introduction of additional substituents.

The development of novel catalytic systems will also be a key research direction. While palladium-catalyzed cross-coupling reactions are well-established for C–S bond formation, there is a continuous drive to explore more abundant and less expensive metal catalysts. nih.govorganic-chemistry.orgrsc.org Nickel-based catalysts, for example, have shown great promise in this area. organic-chemistry.org Future research could focus on designing bespoke ligands for nickel or other transition metals to achieve highly efficient and selective synthesis of this compound.

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Photocatalysis | Mild reaction conditions, high selectivity, potential for late-stage functionalization. youtube.comacs.org |

| Flow Chemistry | Enhanced process control, improved safety, scalability, real-time optimization. acs.orgpioneeringminds.com |

| Novel Catalysis | Use of earth-abundant metals, improved efficiency, novel reactivity. nih.govorganic-chemistry.org |

Advanced Mechanistic Investigations Employing State-of-the-Art Techniques

A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For this compound, future research will likely delve into the intricate details of its formation and reactivity using advanced analytical and computational tools.

The formation of the C–S bond in this molecule can occur through different mechanisms, such as nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling. Recent studies have challenged the long-held two-step mechanism for SNAr reactions, providing evidence for concerted mechanisms in many cases. nih.govspringernature.com Future investigations could employ kinetic isotope effect (KIE) studies, utilizing techniques like multiple-quantum-filtered (MQF) NMR, to elucidate the precise mechanism of C–S bond formation in the synthesis of this compound. nih.govspringernature.com

Computational chemistry , particularly Density Functional Theory (DFT) calculations, will play a pivotal role in these mechanistic studies. nih.gov DFT can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. nih.govnih.gov Such computational analyses can provide insights that are often difficult to obtain through experimental methods alone. For instance, DFT studies could be employed to understand the regioselectivity of the C–S bond formation, explaining why the methylthio group is introduced at a specific position on the chloro-fluorophenyl ring.

Furthermore, advanced spectroscopic techniques will be crucial for characterizing reactive intermediates. Time-resolved spectroscopy, for example, could be used to directly observe short-lived species in photocatalytic or flow reactions, providing direct evidence for proposed mechanistic pathways.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The synergy between chemistry and artificial intelligence (AI) is set to revolutionize how chemical research is conducted. For this compound, the integration of machine learning (ML) and AI can accelerate discovery and optimization in several ways.

Reaction prediction and optimization is a key area where AI can make a significant impact. ML models can be trained on large datasets of chemical reactions to predict the outcome of a reaction, including the yield and the formation of byproducts. semanticscholar.orgnih.govprinceton.edunih.gov This predictive power can be harnessed to identify the optimal conditions for the synthesis of this compound, minimizing the need for extensive experimental screening. chemistryworld.com Bayesian optimization algorithms, for example, can efficiently explore the vast parameter space of a chemical reaction to find the global optimum. chemistryworld.com

| AI/ML Application | Potential Impact on this compound Research |

| Reaction Prediction | Accurate prediction of reaction outcomes, reducing experimental effort. semanticscholar.orgnih.govprinceton.edunih.gov |

| Retrosynthesis Planning | Discovery of novel and efficient synthetic routes. researchgate.netcas.orgelsevier.com |

| Automated Synthesis | Accelerated discovery and optimization through closed-loop experimentation. pioneeringminds.comnih.gov |

Development of Further Sustainable and Atom-Economical Transformations

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound will undoubtedly focus on developing synthetic methods that are more sustainable and atom-economical.

Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. ekb.eg Reactions with high atom economy are desirable as they generate less waste. ekb.egrsc.org Future synthetic routes to this compound should be designed to maximize atom economy. This could involve, for example, the use of addition reactions or catalytic cycles where all the atoms of the reactants are utilized. rsc.org

The use of sustainable reagents and solvents is another key aspect of green chemistry. sciencedaily.comacsgcipr.org Research could focus on replacing hazardous reagents and solvents with more environmentally benign alternatives. For instance, the development of catalytic systems that can operate in water or other green solvents would be a significant step towards a more sustainable synthesis of this compound.

Furthermore, the concept of a circular economy is gaining traction in the chemical industry. This involves designing processes where waste products can be recycled and reused. In the context of this compound synthesis, this could mean developing methods to recover and reuse catalysts or to convert byproducts into valuable chemicals. The development of sustainable bioproduction methods for organosulfur compounds, as explored in other contexts, could also offer a long-term vision for greener synthesis. tandfonline.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Chloro-2-fluorophenyl)(methyl)sulfane to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-chloro-2-fluorophenol with methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) introduces the methyl sulfane group. Reaction optimization includes controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity . Monitoring by TLC and intermediate characterization (NMR) ensures reaction progress .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and methyl sulfane groups (δ 2.1–2.5 ppm). Splitting patterns clarify substitution positions on the phenyl ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks ([M+H]⁺) and isotopic patterns from chlorine/fluorine .

- IR Spectroscopy : Detects C-S stretching (600–700 cm⁻¹) and aromatic C-F/C-Cl vibrations (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of fluorine and chlorine substituents influence reactivity and biological activity?

- Methodological Answer :

- Electronic Effects : Fluorine’s electronegativity increases ring electron deficiency, directing electrophilic substitutions to meta/para positions. Chlorine’s steric bulk and moderate electronegativity enhance stability against metabolic degradation .

- Biological Implications : Fluorine improves lipophilicity (logP) and membrane permeability, while chlorine enhances binding to hydrophobic pockets in enzymes (e.g., cytochrome P450). Comparative studies with analogs (e.g., 4-bromo derivatives) reveal substituent-specific activity trends .

Q. What crystallographic challenges arise for sulfane derivatives, and how are they resolved?

- Methodological Answer :

- Challenges : Low crystal symmetry, disorder in methyl sulfane groups, and weak X-ray scattering from sulfur.

- Solutions : Use high-resolution synchrotron data (λ < 1 Å) and SHELXL for refinement. For disordered regions, apply restraints (DFIX, SIMU) and validate with R-factor convergence (< 5%). ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty .

Q. How can contradictions in spectral data (e.g., NMR splitting vs. computational predictions) be resolved?

- Methodological Answer :

- Complementary Techniques : Use 2D NMR (COSY, HSQC) to assign coupling constants and NOESY for spatial correlations.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian, B3LYP/6-31G* basis set). For mass spectral anomalies, employ isotopic labeling (e.g., deuterated solvents) to confirm fragment pathways .

Q. What in silico strategies predict biological targets for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against protein databases (PDB). Prioritize targets like kinases or GPCRs based on sulfane’s affinity for cysteine-rich domains.

- QSAR Models : Train models on analog datasets (e.g., IC₅₀ values for antiproliferative activity) to predict bioactivity. Adjust descriptors (e.g., Hammett σ for substituent effects) for improved accuracy .

Q. What strategies improve metabolic stability in analogs of this compound?

- Methodological Answer :

- Substituent Engineering : Replace labile groups (e.g., methyl sulfane) with bioisosteres (e.g., trifluoromethyl sulfone) to resist oxidative metabolism.

- Prodrug Design : Introduce ester or amide moieties cleaved by target-specific enzymes (e.g., tumor-associated proteases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.